2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H7BrN2O·HCl. It is a white crystalline solid that is stable at room temperature. This compound is often used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
The preparation of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride typically involves multiple steps. One common synthetic route includes the condensation of bromomethyl ketone with 2-bromo-5-aminopyridine, followed by hydrolysis of the amide and treatment with hydrochloric acid to obtain the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine site, to form various substituted derivatives[][3].
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its bromine atom can participate in electrophilic aromatic substitution. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the ethanone group, making it less versatile in certain reactions.
5-Bromo-2-pyridyl ethanone: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-bromoisonicotinic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and versatility in various applications.
Properties
CAS No. |
136592-37-5 |
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Molecular Formula |
C7H8BrClN2O |
Molecular Weight |
251.51 g/mol |
IUPAC Name |
2-amino-1-(5-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-6-1-5(3-10-4-6)7(11)2-9;/h1,3-4H,2,9H2;1H |
InChI Key |
PZKSTVVUHZXRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CN.Cl |
Origin of Product |
United States |
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